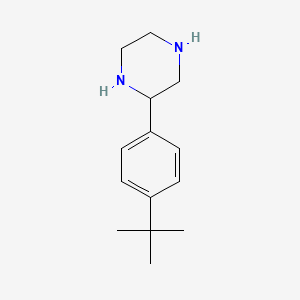

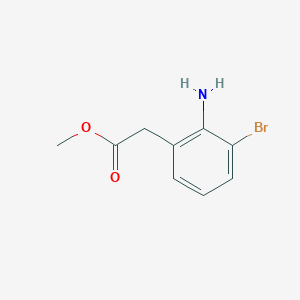

2-(4-Tert-butyl-phenyl)-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .

Molecular Structure Analysis

The structure of 2,4-Ditert butyl phenol (2,4-DTBP) was characterized as C14H22O through 1H NMR analysis .

Scientific Research Applications

Antimalarial Activity

Research has demonstrated that certain piperazine derivatives, including those with tert-butyl phenyl groups, have potential as anti-malarial agents. These compounds' crystal structures and biological activity studies underline the significance of specific substituents for their anti-malarial effects (Cunico et al., 2009).

Antibacterial and Anthelmintic Activity

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed moderate anthelmintic and poor antibacterial activities. These findings suggest potential applications in developing treatments for parasitic worms while highlighting the need for further modification to enhance antibacterial properties (Sanjeevarayappa et al., 2015).

Cancer Treatment Research

Piperazine derivatives of butyric acid, including those with tert-butyl phenyl substitutions, have shown promise in inducing differentiation and inhibiting the growth of human leukemic cells. These compounds offer a pathway for understanding butyric acid's mechanisms in coupling growth and differentiation in neoplastic cells, highlighting their potential in cancer treatment strategies (Gillet et al., 1997).

Corrosion Inhibition

A novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate compound has been investigated for its anticorrosive properties on carbon steel in acidic environments. Electrochemical and surface characterization studies indicate high inhibition efficiency, suggesting its application in protecting metal surfaces from corrosion (Praveen et al., 2021).

Base Fuel Antioxidant Development

The synthesis of 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine showcases its application as an antioxidant in base fuel, offering excellent thermal stability and comparable antioxidant activity to commercially available alternatives. This development underscores the potential of tert-butyl phenyl piperazine derivatives in enhancing fuel stability and performance (Desai et al., 2002).

Future Directions

Mechanism of Action

Target of Action

Related compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes involved in oxidative stress response and cell proliferation .

Mode of Action

For instance, 2,4-Ditert butyl phenol has been shown to suppress oxidation and neutralize free radicals, thereby preventing material degradation and disintegration . It also exhibits fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells, a breast carcinoma cell line .

Biochemical Pathways

Related compounds like 2,4-ditert butyl phenol have been shown to affect oxidative stress pathways and potentially interfere with cell proliferation pathways .

Result of Action

Related compounds like 2,4-ditert butyl phenol have been shown to exhibit antifungal, antioxidant, and cytotoxic activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-(4-tert-butylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)13-10-15-8-9-16-13/h4-7,13,15-16H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKUJEHMACJCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910444-34-7 |

Source

|

| Record name | 2-(4-tert-butyl-phenyl)-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768505.png)

![(3Z)-3-Benzylidene-N-(cyanomethyl)-N-methyl-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2768507.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)